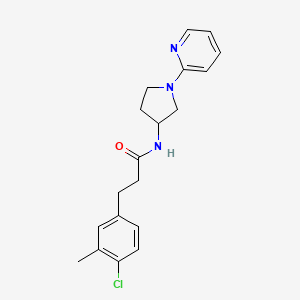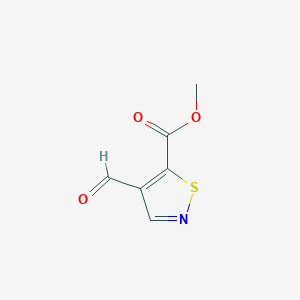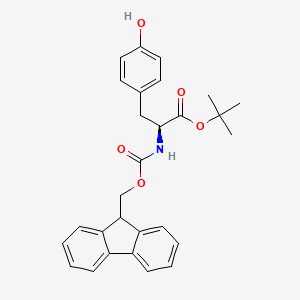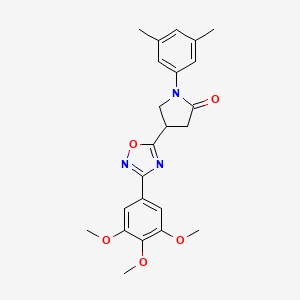
3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolidine derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of 3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is not fully understood. However, studies have suggested that the compound could act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. The compound has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide have been extensively studied. The compound has been found to exhibit anti-inflammatory and analgesic effects, which could be attributed to its ability to inhibit the activity of COX-2. Studies have also suggested that the compound could act as an antioxidant and protect against oxidative stress-induced damage. The compound has been found to exhibit anticonvulsant effects and could be used in the treatment of epilepsy.
実験室実験の利点と制限
One of the main advantages of 3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is its potential as a therapeutic agent. The compound has been found to exhibit various pharmacological activities, and its mechanism of action is being extensively studied. However, one of the limitations of the compound is its potential toxicity. Studies have suggested that the compound could be toxic to certain cell types, and further research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for research on 3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide. One of the main areas of research is the development of novel therapeutic agents based on the structure of the compound. Researchers are also exploring the potential of the compound in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Further research is also needed to determine the safety and efficacy of the compound in clinical trials.
合成法
The synthesis of 3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide involves the reaction of 4-chloro-3-methylbenzoic acid with pyridine-2-carbaldehyde to form 4-chloro-3-methylphenylpyridin-2-ylmethanol. This intermediate is then reacted with N-(3-bromopropyl)pyrrolidine to give the final product, 3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide. The synthesis method has been reported in various research articles, and the yield of the final product is found to be high.
科学的研究の応用
The scientific research application of 3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is primarily focused on its potential as a therapeutic agent. The compound has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Studies have also suggested that the compound could be used in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
3-(4-chloro-3-methylphenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-12-15(5-7-17(14)20)6-8-19(24)22-16-9-11-23(13-16)18-4-2-3-10-21-18/h2-5,7,10,12,16H,6,8-9,11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXLXMPNXRLSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC2CCN(C2)C3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2620952.png)
![N-[2-(4-sulfamoylphenyl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2620955.png)
![(R)-(4-Ethyl-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2620956.png)
![2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]pyridine](/img/structure/B2620958.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2620959.png)

![2-(cyclopropylmethoxy)-N-[(E)-2-phenylethenyl]sulfonylpropanamide](/img/structure/B2620961.png)



